Cas no 946150-84-1 (2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid)

2-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-imidazole core with a carboxylic acid functional group at the 7-position and a phenyl substituent at the 2-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The carboxylic acid moiety enables further derivatization, facilitating the formation of amides, esters, or other functionalized derivatives. Its rigid heterocyclic framework may contribute to enhanced binding affinity in biologically active molecules. The compound's stability and well-defined reactivity profile make it a valuable intermediate for medicinal chemistry research and the development of novel therapeutic agents.
2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid structure
946150-84-1 structure
商品名:2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
CAS番号:946150-84-1
MF:
メガワット:
CID:4666736

2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid

2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI87027-1mg
2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
946150-84-1 >90%
1mg
$201.00 2024-07-18
A2B Chem LLC
AI87027-500mg
2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
946150-84-1 >90%
500mg
$390.00 2024-07-18
A2B Chem LLC
AI87027-10mg
2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
946150-84-1 >90%
10mg
$240.00 2024-07-18
A2B Chem LLC
AI87027-5mg
2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
946150-84-1 >90%
5mg
$214.00 2024-07-18

2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid 関連文献

2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acidに関する追加情報

2-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic Acid (CAS No. 946150-84-1): A Comprehensive Overview

2-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid (CAS No. 946150-84-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoloimidazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid make it an attractive candidate for the development of novel drugs targeting various diseases.

The molecular structure of 2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid consists of a pyrazoloimidazole core with a phenyl substituent and a carboxylic acid group. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The phenyl group enhances the lipophilicity and aromaticity of the compound, while the carboxylic acid group provides a polar functional group that can participate in hydrogen bonding and other intermolecular interactions.

Recent studies have highlighted the potential of 2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound can effectively inhibit certain kinases and proteases, which are key targets in cancer and inflammatory diseases. The selective inhibition of these enzymes can lead to reduced cell proliferation and inflammation, making 2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid a promising candidate for drug development.

In addition to its enzymatic inhibition properties, 2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can modulate the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues. This property makes it a valuable candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life in vivo, which are essential characteristics for a drug candidate. These properties make it suitable for further development as an oral medication.

Clinical trials involving 2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings provide a strong foundation for advancing the compound into later stages of clinical development.

The synthesis of 2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid has been optimized to ensure high yield and purity. Various synthetic routes have been explored to produce this compound efficiently on both laboratory and industrial scales. The most commonly used methods involve multistep reactions starting from readily available starting materials such as phenylacetonitrile and imidazole derivatives. These synthetic strategies have been refined to minimize by-products and improve overall process efficiency.

In conclusion, 2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid (CAS No. 946150-84-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of novel drugs targeting various diseases. Ongoing research and clinical trials will further elucidate its therapeutic potential and pave the way for its use in clinical practice.

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